molecular formula C26H20N2O3S B2437625 N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide CAS No. 2288708-59-6

N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide

Cat. No.: B2437625
CAS No.: 2288708-59-6
M. Wt: 440.52
InChI Key: NXWQLDFSCKDZOQ-UHFFFAOYSA-N
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Description

N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-6-methyl-1,3-benzothiazol-2-yl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-15-10-19(22-14-17-4-2-3-5-21(17)31-22)25-23(11-15)32-26(28-25)27-24(29)13-16-6-7-20-18(12-16)8-9-30-20/h2-7,10-12,14H,8-9,13H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWQLDFSCKDZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCC4)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide, with the CAS number 2288708-59-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its complex structure includes multiple heterocyclic components, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C26H20N2O3SC_{26}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 440.51 g/mol. The structure features a benzofuran moiety, a benzo[d]thiazole unit, and a dihydrobenzofuran segment, which are known for their biological activities.

PropertyValue
Molecular FormulaC26H20N2O3S
Molecular Weight440.51 g/mol
CAS Number2288708-59-6
SolubilityPoorly soluble
Log P (Octanol/Water)5.92

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation across various cancer cell lines, suggesting a broad spectrum of activity against tumors.

  • Mechanism of Action : The compound appears to induce apoptosis through the intrinsic pathway, as evidenced by studies showing increased caspase activation in treated cells . It disrupts key signaling pathways involved in tumor invasion and metastasis, particularly through the FAK/Paxillin pathway .
  • In Vitro Studies : In vitro assays revealed that the compound effectively reduced the viability of A549 (lung cancer) and CL15 (breast cancer) cell lines at micromolar concentrations. The IC50 values reported for these cell lines were notably low, indicating potent activity .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure of similar compounds have been correlated with changes in biological activity. For instance, modifications to the benzofuran or benzo[d]thiazole components can enhance or diminish anticancer effects .

Other Biological Activities

Beyond its anticancer potential, preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties. For example:

  • Anti-inflammatory Effects : Some derivatives of benzofuran have shown promise in inhibiting pro-inflammatory cytokines in vitro, which could be relevant for conditions like arthritis or inflammatory bowel disease .
  • Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Case Study on Lung Cancer : In a controlled study involving A549 cells, treatment with the compound resulted in a significant reduction in cell migration and invasion capabilities compared to untreated controls .
  • Breast Cancer Research : A study focusing on CL15 cells demonstrated that this compound could alter gene expression profiles associated with apoptosis and cell cycle regulation .

Scientific Research Applications

Enzyme Inhibition Studies

Research indicates that compounds structurally similar to N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide exhibit inhibitory effects on various enzymes. Specifically, studies have focused on its potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The inhibition of these enzymes can lead to reduced glucose absorption and improved cognitive function, making this compound a candidate for further exploration in therapeutic applications .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. The benzothiazole moiety is known for its antimicrobial properties, and derivatives of benzothiazole have shown promising results against bacterial and fungal strains. Investigations into the specific antimicrobial activity of this compound could provide insights into its potential use as an antimicrobial agent .

Anti-inflammatory Potential

The anti-inflammatory properties of compounds containing benzothiazole and benzofuran structures have been documented. Studies suggest that modifications to these structures can enhance their anti-inflammatory activity. This compound may exhibit similar properties, warranting investigation into its mechanisms of action and therapeutic applications in inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these derivatives, compounds with structural similarities to this compound demonstrated significant inhibition against α-glucosidase and acetylcholinesterase. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various benzothiazole derivatives to determine the impact of different substituents on their biological activities. The findings indicated that specific substitutions could enhance enzyme inhibition and antimicrobial activity. This analysis provides a framework for designing new derivatives based on the core structure of this compound .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
DeprotonationNaH, THF, 0°C-
CouplingAryl isothiocyanate, DMF, reflux, 4 h79%
PurificationEthanol crystallization-

How can researchers validate the structural integrity of this compound using spectroscopic and analytical methods?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and acetamide carbonyl signals. For example, benzo[d]thiazole protons typically appear as distinct singlets .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS m/z calculated for similar derivatives: 394.382) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for fluorophenyl-acetamide analogs .

What advanced methodologies can optimize reaction yields for challenging coupling steps?

Answer:

  • Solvent and temperature optimization : Replace DMF with polar aprotic solvents like THF or acetonitrile to enhance reactivity. For example, NaH-mediated reactions in THF at 0°C improve selectivity .
  • Catalytic systems : Explore Pd-catalyzed cross-couplings (not explicitly in evidence but inferred from benzothiazole chemistry).
  • Stoichiometric adjustments : Increase equivalents of benzofuran precursors to drive reactions to completion, minimizing byproducts .

How should researchers address contradictions in reported spectroscopic data for similar acetamide derivatives?

Answer:

  • Cross-verification : Use complementary techniques (e.g., IR for carbonyl validation alongside NMR).
  • Control experiments : Synthesize known analogs (e.g., 2-chlorophenylthiourea derivatives) to benchmark spectral data .
  • Computational modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values to resolve ambiguities .

What purification strategies are effective for isolating this compound from complex mixtures?

Answer:

  • Crystallization : Use ethanol or methanol for high-purity isolation, as demonstrated for thiourea derivatives .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for polymorph control, critical for X-ray analysis .

How can researchers design experiments to probe the biological activity of this compound?

Answer:

  • SAR studies : Modify substituents on the benzofuran or benzothiazole rings (e.g., fluorination at the 4-position) to assess activity changes, referencing analogs in kinase inhibitor research .
  • In vitro assays : Screen against target enzymes (e.g., HDACs or kinases) using fluorogenic substrates, as seen in benzofuranone inhibitor studies .
  • Metabolic stability tests : Evaluate microsomal stability to guide further derivatization .

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